
Nickel, (phosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel, (phosphine)- is a coordination compound where nickel is bonded to phosphine ligands. Phosphines are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups. Nickel-phosphine complexes are widely studied due to their significant role in homogeneous catalysis, particularly in processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel-phosphine complexes can be synthesized through various methods. One common approach involves the reaction of nickel salts with phosphine ligands in the presence of a reducing agent. For example, the reaction of nickel(II) chloride with triphenylphosphine in the presence of sodium borohydride yields a nickel-phosphine complex . Another method involves the thermal decomposition of nickel-phosphine complexes in organic solvents, which allows for the control of particle size and composition .
Industrial Production Methods
Industrial production of nickel-phosphine complexes often involves the use of high-temperature reduction methods. For instance, temperature-programmed reduction (TPR) of phosphate-based precursors in flowing hydrogen is a widely employed method . This method requires high temperatures (773–973 K) to reduce the precursors to nickel-phosphine complexes.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel-phosphine complexes undergo various types of chemical reactions, including:
Oxidation: Nickel-phosphine complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions often involve the conversion of nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where one phosphine ligand is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include organohalides, phosphine ligands, and reducing agents such as sodium borohydride. Reaction conditions typically involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of nickel(0) complexes with organohalides can yield a variety of organonickel species .
Wissenschaftliche Forschungsanwendungen
Nickel-phosphine complexes have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of nickel-phosphine complexes involves the coordination of the phosphine ligands to the nickel center, which stabilizes the complex and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the nickel-phosphine complex activates the carbon-halogen bond of the substrate, allowing for the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Nickel-phosphine complexes can be compared with other similar compounds, such as:
Nickel-carbonyl complexes: These complexes contain carbon monoxide ligands instead of phosphine ligands and are used in different catalytic processes.
Nickel-amine complexes: These complexes contain amine ligands and exhibit different reactivity and stability compared to nickel-phosphine complexes.
List of Similar Compounds
- Nickel-carbonyl complexes
- Nickel-amine complexes
- Nickel-carbene complexes
- Nickel-alkyl complexes
Nickel-phosphine complexes are unique due to their versatility and effectiveness in catalysis, making them valuable in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
66010-25-1 |
|---|---|
Molekularformel |
H3NiP |
Molekulargewicht |
92.691 g/mol |
IUPAC-Name |
nickel;phosphane |
InChI |
InChI=1S/Ni.H3P/h;1H3 |
InChI-Schlüssel |
VOKXPKSMYJLAIW-UHFFFAOYSA-N |
Kanonische SMILES |
P.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


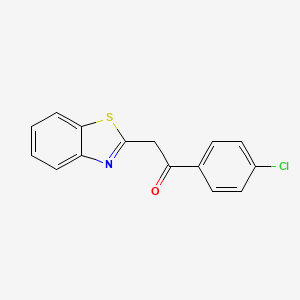

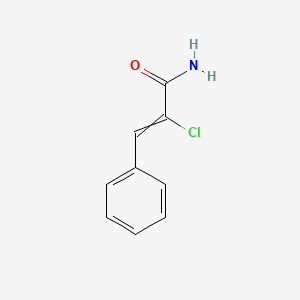
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
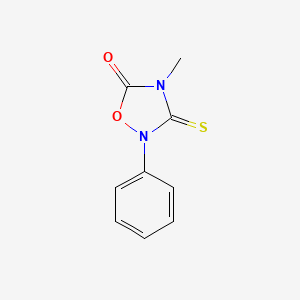
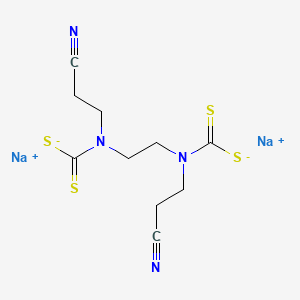
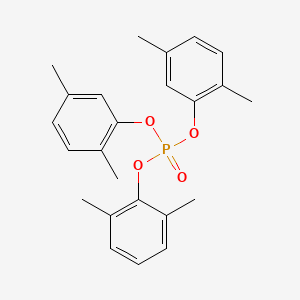
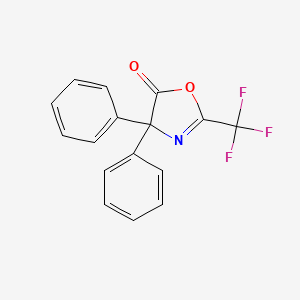
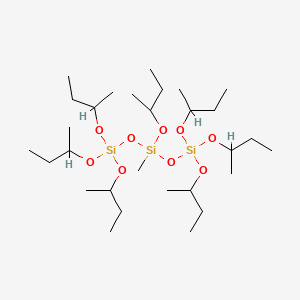

![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)

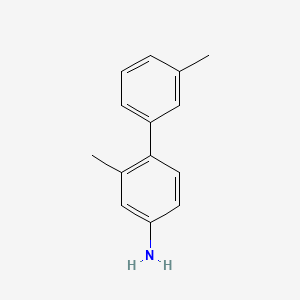
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)
